REACTION_CXSMILES
|
Cl.[SH:2][CH2:3][CH2:4][NH2:5].[C:6]1([CH:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)O)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(C(O)=O)(F)(F)F>[C:6]1([CH:12]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[S:2][CH2:3][CH2:4][NH2:5])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
12.058 g
|
Type
|
reactant
|
Smiles
|
Cl.SCCN
|
Name
|
|
Quantity
|
20.062 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(O)C1=CC=CC=C1
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(F)(F)(F)C(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 5.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to a brownish/orange oil
|
Type
|
ADDITION
|
Details
|
Ether (500 ml) and 2N NaOH (200 ml) were added
|
Type
|
WASH
|
Details
|
The ether layer was washed with water (3×100 ml), saturated aqueous NaCl (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
most of the ether removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to -10°
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(SCCN)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |